Spiro[4.5]decan-2-amine is a unique chemical compound characterized by its spirocyclic structure, which consists of two fused cyclic systems. The molecular formula of spiro[4.5]decan-2-amine is , and it has a molecular weight of 153.26 g/mol. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly its interactions with various biochemical pathways, making it a subject of interest in medicinal chemistry and drug development .
Spiro[4.5]decan-2-amine is classified as an amine due to the presence of an amino group in its structure. It is often sourced from organic synthesis methods involving various reagents and starting materials. The compound's classification can also extend to spirocyclic compounds, which are recognized for their unique structural characteristics and diverse applications in pharmaceuticals and organic chemistry .
The synthesis of spiro[4.5]decan-2-amine can be achieved through several methods, with one notable approach involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific reaction conditions .
Alternative synthesis routes may involve microwave-assisted methods, which have been shown to enhance yields and reduce reaction times compared to traditional heating methods .
The molecular structure of spiro[4.5]decan-2-amine features a spiro center that connects two cycloalkane rings. The InChI representation for this compound is:
This structure highlights the compound's unique connectivity and spatial arrangement, which are crucial for its biological activity .
The compound's structural data includes:
Spiro[4.5]decan-2-amine participates in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its biological properties .
The outcomes of these reactions depend on the specific reagents and conditions used:
Spiro[4.5]decan-2-amine primarily acts as an inhibitor of Prolyl Hydroxylase Domains (PHDs), which are key enzymes involved in the regulation of hypoxia-inducible factors (HIFs).
The interaction mechanism involves:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to characterize these properties .
Spiro[4.5]decan-2-amine has several scientific uses:
The ongoing research into this compound highlights its potential as a therapeutic agent in various medical fields .
Multicomponent reactions (MCRs) have revolutionized the synthesis of structurally complex spirocyclic compounds by enabling convergent, atom-economical assembly in a single operational step. The Ugi four-component reaction (U-4CR) exemplifies this strategy for constructing the spiro[4.5]decan-2-amine scaffold. In this approach, a ketone or aldehyde, amine, isocyanide, and carboxylic acid undergo condensation to form a dipeptide-like intermediate. Subsequent intramolecular cyclization, facilitated by acid or base catalysis, generates the spirocyclic core with high efficiency. For instance, reaction of 1-methylpiperidin-4-one, thiosemicarbazide, and 2-amino-4-methoxy-6-methyl-1,3,5-triazine yields an intermediate that spontaneously cyclizes to form 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives [2] [10].
The Groebke–Blackburn–Bienaymé (GBB) reaction further expands this chemical space by enabling the synthesis of imidazo-fused spirocycles. This three-component condensation employs aldehydes, aminopyridines, and isocyanides under mild Lewis acid catalysis (e.g., Sc(OTf)₃), producing spiro[4.5]decan-2-amine derivatives with embedded imidazole pharmacophores in >80% yields [10]. Solid-phase adaptations using SynPhase lanterns have automated the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one libraries, where immobilized dipeptides react with N-protected piperidones to generate 180 discrete compounds with minimal purification [9].
Table 1: Multicomponent Reactions for Spiro[4.5]decan-2-amine Synthesis
Reaction Type | Components | Catalyst/Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Ugi-4CR | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | Methanol, RT, 24 h | 65–94% | High atom economy, diverse substitution |
Groebke–Blackburn–Bienaymé | Aldehyde, 2-Aminopyridine, Isocyanide | Sc(OTf)₃, DCE, 80°C, 12 h | 75–88% | Fused heterocyclic systems |
Solid-Phase Assembly | Resin-bound dipeptide + N-Boc-4-piperidone | Toluene, 80°C, 12 h | 70–92% | Automated purification, library diversity |
These MCRs significantly reduce synthetic steps compared to linear approaches—e.g., converting 5-step sequences into one-pot procedures—while maintaining compatibility with electron-withdrawing (-F, -CN) and electron-donating (-OCH₃) substituents [10].
Microwave-assisted synthesis has emerged as a green chemistry paradigm for spiro[4.5]decan-2-amine derivatives, dramatically enhancing reaction kinetics and yields compared to conventional thermal methods. In the synthesis of 4-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, microwave irradiation (300 W, 150°C) reduced reaction times from 6–8 hours to merely 6 minutes while increasing yields by 20–30%. For example, compound 2e exhibited 93% yield under microwave conditions versus 73% via conventional reflux [2] [3].
The efficiency arises from microwave-specific non-thermal effects, including selective polarization of dipolar intermediates and instantaneous core heating, which suppress side reactions. This is evidenced in the cyclocondensation of 1-methylpiperidin-4-one, thiosemicarbazide, and triazine derivatives, where microwave irradiation achieved near-quantitative conversion (94% yield) in 6 minutes, whereas conventional heating required 7 hours for 72% yield [8]. Energy consumption analysis reveals microwave methods reduce energy usage by >80% due to shorter durations and elimination of solvent reflux [3].
Table 2: Microwave vs. Conventional Synthesis of Representative Spiro[4.5]decan-2-amine Derivatives
Compound | Conventional Method | Microwave Method | Yield Increase | Time Reduction | ||
---|---|---|---|---|---|---|
Time (h) | Yield (%) | Time (min) | Yield (%) | |||
2a | 6.0 | 68 | 6 | 90 | 22% | 99.8% |
2f | 7.0 | 69 | 6 | 90 | 21% | 98.6% |
2l | 8.0 | 70 | 6 | 94 | 24% | 98.8% |
Microwave protocols also enhance diastereoselectivity in chiral spirocycles. Under optimized irradiation (450 W, DMF, 100°C), diastereomeric ratios improved to 95:5 compared to 80:20 under oil-bath heating, attributable to uniform thermal gradients preventing racemization [8].
Achieving high stereocontrol in spiro[4.5]decan-2-amine synthesis necessitates tailored catalytic systems. Synergistic photocatalysis and organocatalysis has proven particularly effective: visible-light irradiation (450 nm) of N-cyclopropylanilines and 2-methylenetetrahydronaphthalen-1-ones in the presence of chiral phosphoric acid (CPA) catalysts enables [3+2] cycloaddition with up to 99:1 diastereoselectivity and 95% yield. The mechanism involves photoinduced single-electron oxidation of the cyclopropylamine generating a diradical, which undergoes CPA-directed enantioselective addition to the enone [1].
CPAs like 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (CPA-4) are optimal, as their confined chiral pockets enforce facial selectivity during C–C bond formation. Solvent screening identified dichloromethane as ideal, providing 36% yield and 80:20 d.r. at –20°C, while optimizing CPA loading (10 mol%) and concentration (0.01 M) boosted yields to 61% with 96:4 d.r. at room temperature [1].
Table 3: Catalytic Optimization for Diastereoselective Spiro[4.5]decan-2-amine Synthesis
Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) | Key Observation |
---|---|---|---|---|---|
CPA-1 (VAPOL-derived) | Toluene | –20 | 28 | 70:30 | Low conversion |
CPA-4 (TRIP-derived) | DCM | –20 | 36 | 80:20 | Optimal chiral environment |
CPA-4 (TRIP-derived) | DCM | 25 | 61 | 96:4 | Higher temp enhances kinetics |
None | DCM | 25 | 42 | 50:50 | Confirms CPA role in stereocontrol |
Metal-free organocatalysis also achieves stereoselectivity: thiourea catalysts facilitate Michael addition-cyclization cascades between cyclohexane-1,3-diones and nitroolefins, affording spiro[4.5]decan-2-amine precursors with 90% ee. However, CPA-based systems remain superior for amine-containing substrates due to their bifunctional activation of iminium intermediates [1].
The primary amine in spiro[4.5]decan-2-amine serves as a versatile handle for diversification via N-acylation, reductive amination, and urea formation. Acylation with activated esters (e.g., NHS esters of tartaric acid) under Schotten-Baumann conditions (aqueous NaOH, 0°C) yields amides with retained spirocyclic chirality. This approach generated diazaspiro[4.5]decane-1-one derivatives exhibiting potent chitin synthase inhibition (IC₅₀ = 0.10 mmol/L), surpassing polyoxin B [7].
Reductive amination expands access to secondary and tertiary amines: treatment with aldehydes (benzaldehyde, p-fluorobenzaldehyde) and sodium triacetoxyborohydride (STAB-H) in dichloroethane affords N-alkylated derivatives in >85% yields. For electron-deficient aldehydes, titanium tetraisopropoxide activation is essential to prevent imine hydrolysis . Carbamoylations using carbonyl diimidazole (CDI) and amines construct urea linkages critical for mitochondrial permeability transition pore (mPTP) inhibition. Compound 14e (1-(4-fluorobenzyl)-3-(spiro[4.5]decan-2-yl)urea) demonstrated 43% mPTP inhibition at 1 µM, enhancing cardioprotection in ischemia-reperfusion models .
Functionalization significantly modulates bioactivity:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7